

Ligustrazine Injection in Cerebral Infarction: A Comparative Guide to Adjunctive Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ligustrazine hydrochloride*

Cat. No.: *B1649399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ligustrazine injection as an adjunctive therapy for cerebral infarction against other therapeutic alternatives. The information is compiled from meta-analyses of clinical trials and preclinical studies, with a focus on quantitative efficacy data, detailed experimental protocols, and the underlying mechanisms of action.

Executive Summary

Ligustrazine, an active alkaloid compound originally extracted from the traditional Chinese medicine *Ligusticum chuanxiong*, has been widely used in China as an adjunctive treatment for acute cerebral infarction. Clinical evidence, primarily from systematic reviews and meta-analyses, suggests that Ligustrazine injection, when combined with conventional Western medicine, can lead to improved clinical outcomes. This includes a higher clinical effective rate, a greater reduction in neurological deficit scores, and improvements in hemorheological markers compared to conventional treatment alone.^{[1][2][3]} Alternative adjunctive therapies, such as Edaravone and Citicoline, have also been investigated for their neuroprotective effects in cerebral infarction, with varying degrees of efficacy demonstrated in clinical trials.

Comparative Efficacy of Adjunctive Therapies

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing Ligustrazine, Edaravone, and Citicoline as adjunctive

therapies for acute cerebral infarction.

Table 1: Comparison of Clinical Efficacy Outcomes

Adjunctive Therapy	Outcome Measure	Result	95% Confidence Interval (CI)	Citation
Ligustrazine Injection	Clinical Effective Rate (Risk Ratio)	1.24	1.19 - 1.29	[1][2]
Neurological Deficit Score (Mean Difference)		-3.88	-4.51 to -3.61	[1][2]
Fibrinogen (Mean Difference)		-0.59	-0.76 to -0.42	[1][2]
Edaravone	Favorable Functional Outcome (mRS ≤ 2) (Risk Ratio)	1.54	1.27 - 1.87	
Neurological Deficit Improvement (NIHSS) (Mean Difference)		-3.49	-5.76 to -1.22	
Mortality (Risk Ratio)		0.55	0.43 - 0.70	
Citicoline	Complete Functional & Neurological Recovery (Odds Ratio)	1.33	1.10 - 1.62	[4]
Death or Dependency (Odds Ratio)		0.65	0.54 - 0.77	[4]

Note: The results for Edaravone and Citicoline are derived from different meta-analyses and may have varied baseline characteristics and control groups. Direct comparison should be made with caution.

Detailed Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses for Ligustrazine, Edaravone, and Citicoline share common frameworks but differ in specific parameters.

Key Experimental Protocols: Ligustrazine Injection

A meta-analysis of 19 RCTs involving 2022 patients provides the basis for the efficacy data of Ligustrazine injection.[1][2]

- Study Design: Randomized, controlled trials.
- Participants: Patients diagnosed with acute cerebral infarction, with ages ranging from 36 to 89 years.
- Intervention: The treatment group received Ligustrazine injection (dosages ranging from 80 to 240 mg per day) in addition to conventional Western medicine.[1] The control group received conventional Western medicine alone. Conventional therapies included ozagrel sodium injection, fibrinogenase injection, citicoline sodium injection, nimodipine, statins, antiplatelet drugs, and low-molecular-weight heparin.[1]
- Duration of Treatment: A minimum of 7 days, with most trials lasting for 14 days.[1]
- Primary Outcome Measures:
 - Clinical Effective Rate: Assessed based on the reduction of neurological deficit scores.
- Secondary Outcome Measures:
 - Neurological Deficit Score (NDS): A quantitative measure of neurological impairment.
 - Hemorheological Markers: Including fibrinogen, low-shear blood viscosity (LBV), and high-shear blood viscosity (HBV).

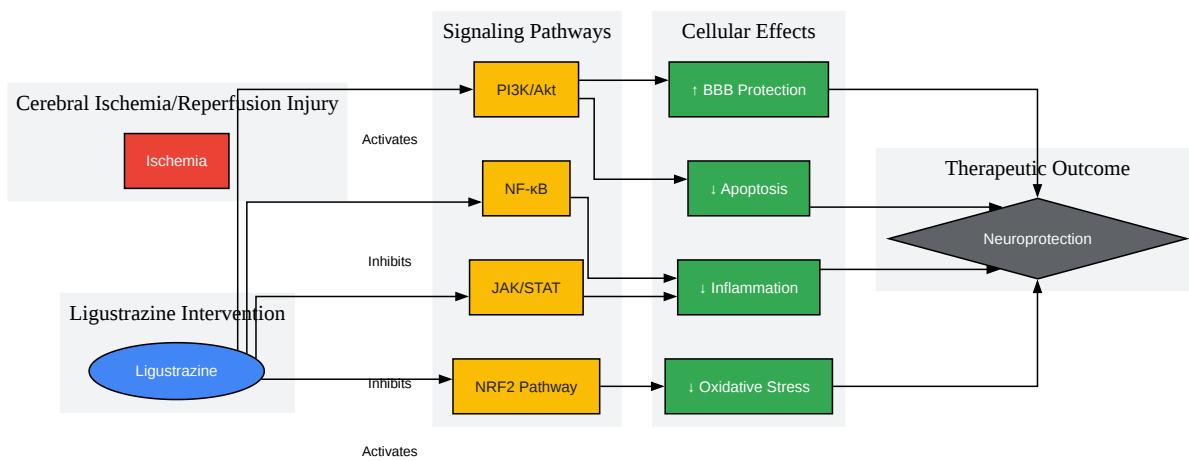
Key Experimental Protocols: Edaravone

A randomized, placebo-controlled, double-blind study provides insight into the clinical trial design for Edaravone.

- Study Design: Multicenter, randomized, placebo-controlled, double-blind study.
- Participants: Patients with acute ischemic stroke.
- Intervention: Intravenous infusion of Edaravone (30 mg, twice a day) for 14 days. The control group received a placebo.
- Time to Treatment: Within 72 hours of stroke onset.
- Primary Outcome Measures:
 - Functional Outcome: Evaluated using the modified Rankin Scale (mRS) at 3 months. A favorable outcome was defined as an mRS score of ≤ 2 .

Key Experimental Protocols: Citicoline

A randomized, double-blind, efficacy trial provides a representative protocol for Citicoline studies.[\[5\]](#)

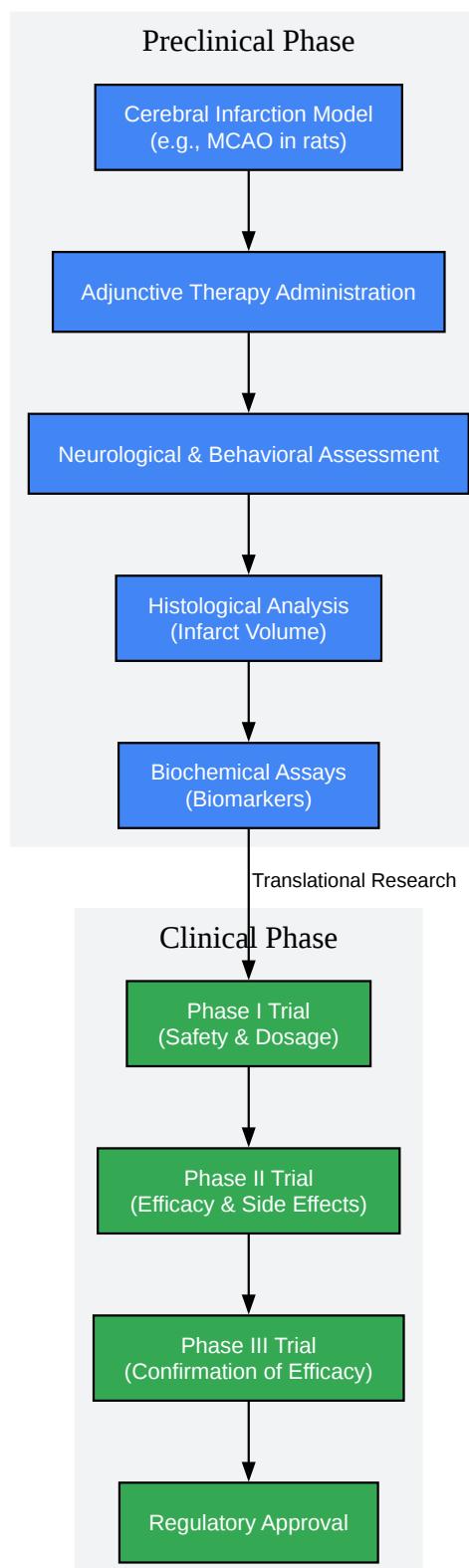

- Study Design: Multicenter, randomized, double-blind, efficacy trial.[\[5\]](#)
- Participants: Patients with acute ischemic stroke (≤ 24 hours from onset) in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score of ≥ 8 .[\[6\]](#)
- Intervention: Oral Citicoline (1000 mg twice a day) for 6 weeks, followed by a 6-week post-treatment follow-up. The control group received a placebo.[\[6\]](#)
- Primary Outcome Measures:
 - Percentage of patients with a ≥ 7 -point improvement in the NIHSS score at 90 days.[\[6\]](#)
- Secondary Outcome Measures:

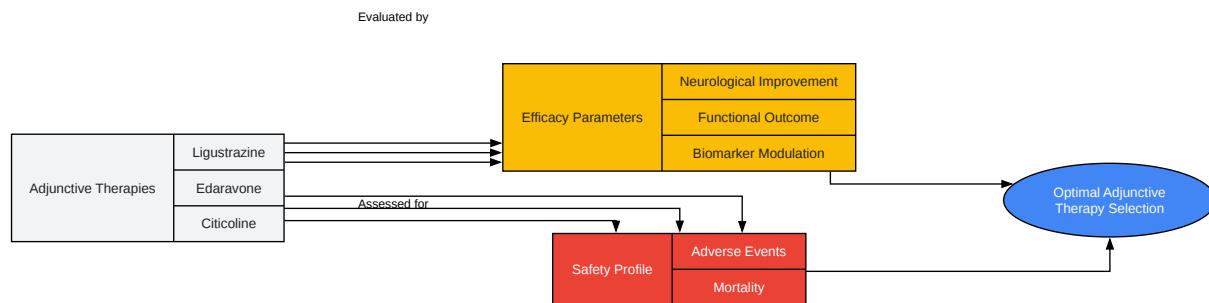
- Mortality rate.
- Modified Rankin Scale (mRS) and Barthel Index scores at 90 days.

Mechanism of Action and Signaling Pathways

Ligustrazine: A Multi-Target Approach

Preclinical studies suggest that Ligustrazine exerts its neuroprotective effects through multiple signaling pathways. Its mechanisms of action include anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects, as well as protection of the blood-brain barrier (BBB).




[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by Ligustrazine in cerebral ischemia.

Experimental Workflow and Comparative Analysis

The evaluation of adjunctive therapies for cerebral infarction typically follows a structured experimental workflow, from preclinical animal models to clinical trials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 4. Citicoline in acute ischemic stroke: A randomized controlled trial | PLOS One [journals.plos.org]
- 5. A randomized efficacy trial of citicoline in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase III randomized efficacy trial of 2000 mg citicoline in acute ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Ligustrazine Injection in Cerebral Infarction: A Comparative Guide to Adjunctive Therapies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1649399#efficacy-of-ligustrazine-injection-as-adjunctive-therapy-for-cerebral-infarction>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com